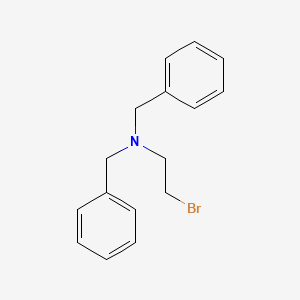
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a heterocyclic compound that belongs to the tetrazole family It is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a phenyl group attached to the nitrogen at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate phenylhydrazone, which then cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of phenylhydrazine and sodium azide, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.
Major Products:
Oxidation: Nitroso-phenylaminotetrazole, Nitro-phenylaminotetrazole.
Reduction: Phenylhydrazine derivatives.
Substitution: Nitro-phenylaminotetrazole, Halogenated phenylaminotetrazole.
Applications De Recherche Scientifique
N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mécanisme D'action
The mechanism of action of N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as cytochrome P450, by binding to the active site and preventing substrate access. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key enzymes highlights its potential as a therapeutic agent .
Comparaison Avec Des Composés Similaires
5-Phenyltetrazole: Similar structure but lacks the amino group.
5-Aminotetrazole: Similar structure but lacks the phenyl group.
1-Phenyl-1H-tetrazole: Isomer with the phenyl group attached to a different nitrogen atom.
Uniqueness: N-PHENYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to the presence of both the phenyl and amino groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
14832-59-8 |
|---|---|
Formule moléculaire |
C7H7N5 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
N-phenyl-2H-tetrazol-5-amine |
InChI |
InChI=1S/C7H7N5/c1-2-4-6(5-3-1)8-7-9-11-12-10-7/h1-5H,(H2,8,9,10,11,12) |
Clé InChI |
JJGVUQXLNNGWPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-](/img/structure/B8751963.png)



![Thiazolo[4,5-c]pyridin-2-ylmethanol](/img/structure/B8751980.png)






![(1S,3R,4R,6R)-4-Bromo-3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B8752033.png)


